molecular formula C10H13NO B1606756 n-Ethyl-4-methylbenzamide CAS No. 26819-08-9

n-Ethyl-4-methylbenzamide

Cat. No.: B1606756
CAS No.: 26819-08-9
M. Wt: 163.22 g/mol
InChI Key: QLPRAXXGCFGXLJ-UHFFFAOYSA-N
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Description

n-Ethyl-4-methylbenzamide: is an organic compound with the molecular formula C₁₀H₁₃NO It is a derivative of benzamide, where the benzene ring is substituted with an ethyl group at the nitrogen atom and a methyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Amidation: One common method for synthesizing n-Ethyl-4-methylbenzamide involves the direct amidation of 4-methylbenzoic acid with ethylamine. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Acid Chloride Method: Another approach involves converting 4-methylbenzoic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The acid chloride is then reacted with ethylamine to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are chosen to enhance the efficiency and selectivity of the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: n-Ethyl-4-methylbenzamide can undergo oxidation reactions, particularly at the methyl group on the benzene ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the ortho and para positions relative to the methyl group. Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Bromine (Br₂) in carbon tetrachloride (CCl₄) for bromination.

Major Products Formed:

    Oxidation: 4-Methylbenzoic acid derivatives.

    Reduction: n-Ethyl-4-methylbenzylamine.

    Substitution: 4-Bromo-n-ethylbenzamide.

Scientific Research Applications

Chemistry: n-Ethyl-4-methylbenzamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block for various chemical transformations.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with specific biological targets, making it useful in drug discovery and development.

Medicine: The compound is investigated for its potential pharmacological properties. Derivatives of this compound may exhibit antimicrobial, anti-inflammatory, or analgesic activities, making them candidates for therapeutic applications.

Industry: In industrial applications, this compound is used in the formulation of specialty chemicals, including agrochemicals and dyes. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of n-Ethyl-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    n-Methyl-4-methylbenzamide: Similar structure but with a methyl group instead of an ethyl group at the nitrogen atom.

    n-Ethylbenzamide: Lacks the methyl group on the benzene ring.

    n-Ethyl-4-methoxybenzamide: Contains a methoxy group instead of a methyl group on the benzene ring.

Uniqueness: n-Ethyl-4-methylbenzamide is unique due to the presence of both an ethyl group at the nitrogen atom and a methyl group on the benzene ring. This combination of substituents influences its chemical reactivity and biological activity, making it distinct from other benzamide derivatives.

Properties

IUPAC Name

N-ethyl-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-3-11-10(12)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPRAXXGCFGXLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181314
Record name Benzamide, N-ethyl-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26819-08-9
Record name Benzamide, N-ethyl-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026819089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-ethyl-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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